4-Bromo-3-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUGGBALRQUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672632 | |

| Record name | 4-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209339-16-1 | |

| Record name | 4-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 4-Bromo-3-chloroquinoline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It details its chemical identity, synthesis, characterization, reactivity, and potential applications, with a focus on providing practical, field-proven insights.

This compound is a dihalogenated quinoline, a class of heterocyclic compounds extensively used as building blocks in medicinal chemistry and materials science. The strategic placement of bromine and chlorine atoms on the quinoline scaffold offers distinct reactivity profiles, making it a versatile intermediate for further chemical modifications.

CAS Number: 1209339-16-1

Molecular Structure:

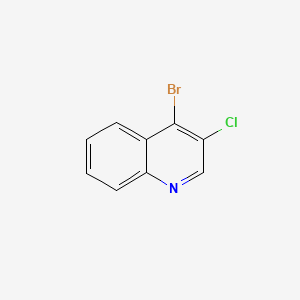

Caption: Chemical structure of this compound.

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid (predicted) | |

| Boiling Point | >300 °C (predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various established methods, such as the Combes, Conrad-Limpach, and Gould-Jacobs reactions.[1][2] For this compound, a plausible and efficient synthetic route is the Gould-Jacobs reaction, starting from the commercially available 4-bromo-3-chloroaniline.[3][4] This method is particularly advantageous as it allows for the construction of the 4-hydroxyquinoline core, which can then be readily converted to the target this compound.

Proposed Synthetic Workflow: Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form the quinoline ring system.[3][4]

Caption: Proposed synthesis workflow for this compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-((4-bromo-3-chlorophenyl)amino)methylenemalonate (Condensation)

-

In a round-bottom flask, combine 4-bromo-3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-120 °C for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture and purify the crude product by recrystallization from ethanol to yield the condensation product.

Step 2: Synthesis of Ethyl 7-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate (Thermal Cyclization)

-

Add the condensation product from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the cyclized product.

Step 3: Synthesis of 7-bromo-8-chloro-4-hydroxyquinoline (Saponification and Decarboxylation)

-

Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 2-4 hours to effect saponification.

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

-

Filter the solid and heat it at a temperature above its melting point until gas evolution (CO₂) ceases, indicating complete decarboxylation.

-

The resulting solid is 7-bromo-8-chloro-4-hydroxyquinoline.

Step 4: Synthesis of this compound (Chlorination)

-

Treat the 7-bromo-8-chloro-4-hydroxyquinoline from Step 3 with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-3 hours.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Accurate structural elucidation of this compound is critical. The following are the predicted spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 | s | - | H-2 |

| ~8.2 | d | ~8.5 | H-5 |

| ~7.8 | dd | ~8.5, ~1.5 | H-6 |

| ~7.6 | d | ~1.5 | H-8 |

| ~7.5 | t | ~8.5 | H-7 |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will provide information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~151 | C-2 |

| ~150 | C-8a |

| ~148 | C-4 |

| ~134 | C-7 |

| ~130 | C-5 |

| ~129 | C-6 |

| ~128 | C-4a |

| ~125 | C-8 |

| ~122 | C-3 |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[5][6]

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks. The most abundant peaks will be at m/z 241 (for C₉H₅⁷⁹Br³⁵ClN), 243 (for C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN), and 245 (for C₉H₅⁸¹Br³⁷ClN). The relative intensities of these peaks will be approximately 3:4:1.

-

Fragmentation: Common fragmentation pathways would involve the loss of halogen atoms. Key fragments would be observed at [M-Cl]⁺ and [M-Br]⁺.

Reactivity and Chemical Transformations

The bromine and chlorine substituents on the quinoline ring are key to its utility as a synthetic intermediate. The C4-Br bond is generally more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions than the C3-Cl bond.

Caption: Key chemical transformations of this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C4-Br bond is an excellent handle for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. This provides a pathway to a diverse range of substituted quinolines.[7]

-

Nucleophilic Aromatic Substitution (SNAr): The C4 position of the quinoline ring is activated towards nucleophilic attack. The bromine at this position can be displaced by strong nucleophiles.

Applications in Research and Drug Development

Halogenated quinolines are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[8] They are integral components of drugs with antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[9]

-

Anticancer Agents: Many quinoline derivatives have been investigated as kinase inhibitors and anti-proliferative agents. The bromo and chloro substituents can serve as handles for further derivatization to optimize binding to biological targets.

-

Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. Novel halogenated quinolines are continuously being explored to combat drug-resistant malaria strains.

-

Antimicrobial Agents: The quinoline scaffold is also found in antibacterial and antifungal compounds.

This compound, with its two reactive halogen atoms, is a valuable starting material for the synthesis of libraries of novel quinoline derivatives for screening in various drug discovery programs.

Safety and Handling

As with all poly-halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Halogenated compounds should typically be collected in a designated waste container.[11]

Many aromatic amines and their derivatives are considered potential carcinogens or mutagens, so appropriate precautions should be taken, especially during synthesis from the aniline precursor.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches. ResearchGate. Available at: [Link]

-

Gould–Jacobs reaction. Wikipedia. Available at: [Link]

-

SAFETY DATA SHEET. Agilent. Available at: [Link]

-

Combes Quinoline Synthesis. Available at: [Link]

-

Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Journal of the Chemical Society B: Physical Organic. RSC Publishing. Available at: [Link]

-

Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. PubMed. Available at: [Link]

-

Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? | Environmental Medicine | ATSDR. CDC Archive. Available at: [Link]

-

A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. PubMed Central. Available at: [Link]

-

An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. NIH. Available at: [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

SAFETY DATA SHEET. National Institute of Standards and Technology. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

-

Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Available at: [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

-

Combes quinoline synthesis. ResearchGate. Available at: [Link]

-

The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

-

Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]

-

Predict. NMRium demo. Available at: [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-3-chloroquinoline

<Step>

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed functionalization of 4-bromo-3-chloroquinoline. This heteroaromatic scaffold is a valuable building block in medicinal chemistry, and the ability to selectively modify its structure is paramount for the development of novel therapeutics. We will explore the principles of regioselectivity, delve into the nuances of various cross-coupling reactions, and provide step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The quinoline core is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The dihalogenated derivative, this compound, offers two distinct reaction handles for sequential, site-selective functionalization. This capability allows for the systematic and controlled construction of complex molecular architectures, making it an invaluable starting material for creating libraries of compounds for biological screening.

The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.

The Principle of Regioselectivity: C-Br vs. C-Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the Pd(0) catalyst. The C-Br bond is weaker and more readily cleaved by the palladium catalyst than the C-Cl bond.

This inherent difference in reactivity is the cornerstone of any synthetic strategy involving this compound. By carefully controlling reaction conditions, one can selectively functionalize the more reactive C4-Br position while leaving the C3-Cl position intact for subsequent transformations. This stepwise approach provides a powerful tool for building molecular diversity.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Functionalization

A variety of palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functional groups onto the quinoline core. Each reaction type has its own set of optimal conditions and considerations.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4]

-

Mechanism Insight: The reaction is initiated by the oxidative addition of the aryl halide (preferentially the C-Br bond) to a Pd(0) complex. Following this, a transmetalation step occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5]

-

Causality in Experimental Choices:

-

Catalyst/Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is often crucial.[6] These ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging for heteroaromatic substrates.

-

Base: A base is required to activate the boronic acid for transmetalation.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. Inorganic bases are commonly employed.[7]

-

Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used to dissolve the reactants and facilitate the reaction.[5]

-

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a powerful method for installing alkynyl moieties, which are versatile functional groups that can undergo further transformations.[8]

-

Mechanism Insight: This reaction typically employs a dual catalytic system of palladium and copper(I).[9] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product. Copper-free variants have also been developed.

-

Causality in Experimental Choices:

-

Catalysts: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are the standard.[8]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX byproduct.[9]

-

Solvent: Solvents like THF or DMF are commonly used. The reaction is typically run under anaerobic conditions to prevent oxidative homocoupling of the alkyne.

-

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[10] This reaction is of immense importance in pharmaceutical chemistry, as the aniline and related moieties are common in bioactive molecules.

-

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination then forms the desired C-N bond.[10]

-

Causality in Experimental Choices:

-

Catalyst/Ligand: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are essential for promoting the reaction, especially with less reactive aryl chlorides.[11]

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[12]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

-

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a valuable method for carbon chain extension.[13][14]

-

Mechanism Insight: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[15]

-

Causality in Experimental Choices:

Cyanation: For Introduction of a Nitrile Group

The introduction of a nitrile (CN) group opens up a wide range of synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions.

-

Mechanism Insight: Palladium-catalyzed cyanation often involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a cyanide source and subsequent reductive elimination.

-

Causality in Experimental Choices:

-

Cyanide Source: While toxic sources like KCN or NaCN can be used, less toxic alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for safety and milder reaction conditions.[16][17]

-

Catalyst/Ligand: Various palladium catalysts and ligands can be employed, and the choice often depends on the specific cyanide source and substrate.

-

Solvent: Polar aprotic solvents like DMF or DMA are typically used.

-

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the regioselective functionalization at the C4 position of this compound.

| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | 12-24 | 75-95 |

| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Et₃N / DIPA | THF or DMF | 25-80 | 6-18 | 70-90 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOt-Bu (1.5-2) | Toluene | 90-120 | 16-24 | 65-85 |

| Heck | Pd(OAc)₂ (3-5) | P(o-tol)₃ (6-10) | Et₃N (2-3) | DMF | 100-130 | 18-36 | 60-80 |

| Cyanation | Pd(PPh₃)₄ (5) | dppf (5) | Zn(CN)₂ (0.6) | DMA | 120 | 12 | 80-95 |

Note: These are generalized conditions and may require optimization for specific substrates.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Many of the reagents are toxic and/or flammable.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

-

Reagents & Materials:

-

This compound (1.0 mmol, 242 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)

-

SPhos (0.06 mmol, 24.6 mg)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

-

1,4-Dioxane (5 mL)

-

Water (0.5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon inert gas supply

-

-

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Stir the reaction mixture at 100 °C for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-chloro-4-phenylquinoline.

-

Protocol 2: Regioselective Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

-

Reagents & Materials:

-

This compound (1.0 mmol, 242 mg)

-

Phenylacetylene (1.1 mmol, 121 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N, 3.0 mmol, 418 µL)

-

Anhydrous, degassed THF (5 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply

-

-

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.

-

Stir the reaction mixture at 60 °C for 8 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield 3-chloro-4-(phenylethynyl)quinoline.

-

Visualizations

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Caption: Regioselective functionalization workflow.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Insufficient base strength. | Use fresh catalyst/ligands; Ensure solvents are anhydrous and degassed; Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃). |

| Dehalogenation | High temperature; Certain ligand/base combinations. | Lower the reaction temperature; Screen different phosphine ligands; Use a milder base. |

| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure thorough degassing of reaction mixture; Add a small amount of water to facilitate boronic acid activation. |

| Formation of Byproducts | Reaction at C-Cl position; Side reactions of functional groups. | Lower reaction temperature to enhance selectivity for C-Br; Protect sensitive functional groups on coupling partners. |

Conclusion

The palladium-catalyzed functionalization of this compound is a robust and versatile strategy for the synthesis of complex, substituted quinolines. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve selective, stepwise modifications. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are key to successfully applying these powerful synthetic tools in drug discovery and materials science.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. ikm.org.my [ikm.org.my]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heck Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 17. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of 4-Bromo-3-chloroquinoline in Anticancer Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of medicinally active compounds.[1] Its inherent structural features, including its aromaticity, hydrogen bonding capabilities, and ability to intercalate with DNA, have made it a "privileged scaffold" in drug discovery.[2] In the realm of oncology, numerous quinoline derivatives have demonstrated significant therapeutic potential, acting through diverse mechanisms to combat cancer cell proliferation and survival.[3][4] These mechanisms include, but are not limited to, the inhibition of topoisomerases, modulation of cell cycle progression, induction of apoptosis, and disruption of angiogenesis.[3]

The strategic functionalization of the quinoline core is paramount to tuning its biological activity and pharmacokinetic profile. The introduction of various substituents at different positions can profoundly influence the molecule's interaction with its biological targets, its solubility, and its metabolic stability. Among the myriad of quinoline-based starting materials, 4-bromo-3-chloroquinoline stands out as a particularly versatile precursor for the synthesis of novel anticancer agents. The differential reactivity of the C4-bromo and C3-chloro positions offers a unique opportunity for selective and sequential derivatization, enabling the generation of a diverse library of 3,4-disubstituted quinolines for structure-activity relationship (SAR) studies.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It details robust and field-proven protocols for key palladium-catalyzed cross-coupling reactions, explains the rationale behind experimental choices, and discusses the potential anticancer applications of the resulting derivatives.

Strategic Derivatization of this compound: A Stepwise Approach

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[5] This reactivity difference allows for the selective functionalization of the C4 position while leaving the C3 position available for subsequent modifications. This stepwise approach is crucial for the systematic exploration of the chemical space around the quinoline scaffold.

Below is a workflow diagram illustrating the strategic, sequential derivatization of this compound.

Caption: Workflow for the sequential derivatization of this compound.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are foundational for the derivatization of this compound. While these are generalized procedures, optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation at C4

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] This reaction is particularly useful for introducing aryl or heteroaryl moieties at the C4 position of the quinoline ring.

Rationale: The choice of a palladium catalyst, often in combination with a phosphine ligand, is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the boronic acid for transmetalation.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos (0.04 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 4-aryl-3-chloroquinoline derivative.

Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation at C4

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted quinolines.[7][8] These derivatives can serve as versatile intermediates for further transformations.

Rationale: This reaction is typically co-catalyzed by palladium and copper(I) salts.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. An amine base is used to deprotonate the alkyne and neutralize the resulting hydrohalic acid.[7]

Step-by-Step Protocol:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).

-

Solvent and Reagent Addition: Add a degassed solvent such as anhydrous THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 4-alkynyl-3-chloroquinoline.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation at C4

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position.[10][11]

Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich to promote reductive elimination), and a strong base to deprotonate the amine.[10] The choice of ligand and base is critical and often substrate-dependent.

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand like XPhos or BrettPhos (0.05 equiv.), and a strong base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography to afford the 4-amino-3-chloroquinoline derivative.

Structure-Activity Relationship (SAR) and Anticancer Potential

The derivatization of the this compound scaffold allows for a systematic investigation of the structure-activity relationship. The nature of the substituent at the C4 and C3 positions can significantly impact the anticancer potency and selectivity of the resulting compounds.

For instance, the introduction of an aryl group at the C4 position of the quinoline structure has been shown to dramatically increase the antiproliferative effect in various cancer cell lines.[1] A study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines demonstrated that an unsubstituted phenyl ring at the 4-position resulted in the most potent activity.[1]

The table below summarizes the anticancer activity of selected 3,4-disubstituted quinoline derivatives from the literature, providing a benchmark for newly synthesized compounds.

| Compound ID | C4-Substituent | C3-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3c | Phenyl | Aryl | H460 (Lung) | 4.9 ± 0.7 | [1] |

| A-431 (Skin) | 2.0 ± 0.9 | [1] | |||

| HT-29 (Colon) | 4.4 ± 1.3 | [1] | |||

| DU145 (Prostate) | 12.0 ± 1.6 | [1] | |||

| MCF7 (Breast) | 14.6 ± 3.9 | [1] | |||

| 13 | 2-phenyl | H | HeLa (Cervical) | 8.3 | [2] |

| 12 | 2-(3,4-methylenedioxyphenyl) | H | PC3 (Prostate) | 31.37 | [2] |

| 11 | 2-(3,4-methylenedioxyphenyl) | H | PC3 (Prostate) | 34.34 | [2] |

| Compound A | 7-chloro-4-quinolinylhydrazone | H | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [3] |

| HCT-8 (Colon) | [3] | ||||

| HL-60 (Leukemia) | [3] | ||||

| Compound B | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl | 5-(3-trifluoromethylphenyloxy) | T47D (Breast) | 0.016 ± 0.003 | [4] |

Note: The IC₅₀ values are presented as reported in the respective literature and may have been determined using different experimental conditions.

Plausible Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interact with key cellular components and pathways. The planar aromatic structure of the quinoline ring system allows for intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.[12]

Furthermore, many quinoline-based compounds are known to be potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[12] The introduction of specific functional groups through derivatization can enhance the binding affinity and selectivity of these compounds for particular kinase targets.

The diagram below illustrates a potential mechanism of action for quinoline-based anticancer agents, highlighting their interference with key signaling pathways.

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel quinoline-based anticancer drug candidates. The differential reactivity of the C4-bromo and C3-chloro positions allows for a strategic and sequential derivatization approach, enabling the creation of diverse chemical libraries for SAR studies. The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and reproducible methods for the functionalization of this scaffold.

Future research in this area should focus on the continued exploration of the chemical space around the 3,4-disubstituted quinoline core. The development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial for the translation of these promising compounds from the laboratory to the clinic. Furthermore, detailed mechanistic studies will be essential to elucidate the precise molecular targets and signaling pathways of these novel anticancer agents, paving the way for the rational design of next-generation quinoline-based therapies.

References

-

Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (n.d.). In PMC. Retrieved from [Link]

-

One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H). (2014). In Journal of Chemical Research. Retrieved from [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (n.d.). In ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). In Frontiers in Chemistry. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2019). In Arabian Journal of Chemistry. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2022). In RSC Advances. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). In NROChemistry. Retrieved from [Link]

-

The anticancer IC50 values of synthesized compounds. (n.d.). In ResearchGate. Retrieved from [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). In PMC. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). In PMC. Retrieved from [Link]

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). In ResearchGate. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). In New Journal of Chemistry. Retrieved from [Link]

-

One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2016). In Molecules. Retrieved from [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). In PubMed. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2020). In ResearchGate. Retrieved from [Link]

-

The Suzuki Reaction. (n.d.). In Chem 115 Myers. Retrieved from [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). In ResearchGate. Retrieved from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2022). In YouTube. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). In MDPI. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Bromo-3-chloroquinoline

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Halogenated Quinoline Scaffold

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Halogenated quinolines, in particular, are of significant interest due to the profound impact of halogen substitution on the physicochemical and biological properties of the molecule. The introduction of bromine and chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making these derivatives valuable intermediates in the synthesis of novel therapeutic candidates. 4-Bromo-3-chloroquinoline is a key building block in this class of compounds, offering a versatile platform for further functionalization in drug discovery programs.

This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, presenting a robust and scalable multi-step synthetic route. The protocols detailed herein are designed to be both practical for implementation in a laboratory setting and amenable to industrial scale-up.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound presents a challenge in achieving the desired regiochemistry of halogen substitution. Direct halogenation of the quinoline core often leads to a mixture of isomers, complicating purification and reducing the overall yield. To overcome this, a strategic approach is employed, beginning with a substituted aniline to control the placement of the chloro group, followed by the construction of the quinoline ring and subsequent introduction of the bromo group.

The selected synthetic pathway involves a three-step process:

-

Vilsmeier-Haack Cyclization: The synthesis commences with the reaction of 3-chloroaniline with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to construct the quinoline scaffold, yielding 2,4-dichloro-3-formylquinoline.

-

Reductive Deformylation: The formyl group at the 3-position is then removed via a reductive process.

-

Halogen Exchange (Finkelstein Reaction): The final step involves a nucleophilic substitution reaction to replace the chloro group at the 4-position with a bromo group, affording the target compound, this compound.

This synthetic design offers a high degree of control over the substitution pattern, leading to the desired product with good purity and yield.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2,4-Dichloro-3-formylquinoline

This initial step utilizes the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloroaniline | 127.57 | 127.6 g | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 613.3 g (376 mL) | 4.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 292.4 g (310 mL) | 4.0 |

| Dichloromethane (DCM) | 84.93 | 1.5 L | - |

| Ice | - | 2 kg | - |

| Sodium bicarbonate (sat. aq.) | - | As needed | - |

Protocol:

-

Vilsmeier Reagent Formation: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add N,N-Dimethylformamide (DMF) (310 mL, 4.0 mol). Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (376 mL, 4.0 mol) dropwise via the dropping funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The formation of the solid Vilsmeier reagent will be observed.

-

Reaction with 3-Chloroaniline: Dissolve 3-chloroaniline (127.6 g, 1.0 mol) in dichloromethane (DCM) (500 mL) and add it to the dropping funnel.

-

Add the 3-chloroaniline solution dropwise to the Vilsmeier reagent suspension over 1 hour. An exothermic reaction will occur.

-

After the addition, heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (2 kg) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 500 mL).

-

Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,4-dichloro-3-formylquinoline as a solid.

Purification:

The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

PART 2: Reductive Deformylation to 2,4-Dichloroquinoline

This step removes the formyl group to yield the 2,4-dichloroquinoline intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloro-3-formylquinoline | 226.05 | 226.1 g | 1.0 |

| Palladium on Carbon (10%) | - | 11.3 g | - |

| Ethanol | 46.07 | 2.0 L | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr shaker | - |

Protocol:

-

In a 3 L hydrogenation vessel, dissolve 2,4-dichloro-3-formylquinoline (226.1 g, 1.0 mol) in ethanol (2.0 L).

-

Carefully add 10% palladium on carbon (11.3 g, 5 wt%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel to 50 psi with hydrogen or maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (2 x 200 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude 2,4-dichloroquinoline.

Purification:

The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

PART 3: Halogen Exchange to this compound

The final step involves a Finkelstein reaction to introduce the bromine at the 4-position.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloroquinoline | 198.04 | 198.0 g | 1.0 |

| Sodium Bromide (NaBr) | 102.89 | 154.3 g | 1.5 |

| Acetone | 58.08 | 2.0 L | - |

Protocol:

-

To a 3 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloroquinoline (198.0 g, 1.0 mol) and acetone (2.0 L).

-

Add sodium bromide (NaBr) (154.3 g, 1.5 mol) to the solution.

-

Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS. The formation of a precipitate (NaCl) indicates the reaction is proceeding.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (1 L) and wash with water (2 x 500 mL).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude this compound.

Large-Scale Purification Protocol

For large-scale purification, recrystallization is the preferred method to obtain high-purity this compound.

Recrystallization Procedure:

-

Transfer the crude this compound to a large Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent or solvent mixture. A mixture of ethanol and water, or isopropanol, is often effective.

-

Heat the mixture with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, cool the flask in an ice bath for 1-2 hours.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | The spectrum should show the characteristic aromatic proton signals of the quinoline ring system, with appropriate chemical shifts and coupling constants consistent with the 4-bromo-3-chloro substitution pattern. |

| ¹³C NMR | The spectrum should display the correct number of carbon signals with chemical shifts corresponding to the structure of this compound. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound, along with the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the final product and to quantify any impurities. |

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

3-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Bromine-containing compounds: Can be corrosive and lachrymatory. Handle with care in a fume hood.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Be prepared for potential exothermic reactions and have appropriate cooling baths on standby.

Conclusion

The synthetic and purification protocols detailed in this application note provide a reliable and scalable method for the production of high-purity this compound. By following these procedures, researchers and drug development professionals can efficiently access this valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The emphasis on a strategic synthetic design and robust purification techniques ensures the quality and consistency of the final product, which is paramount in the field of pharmaceutical research and development.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

-

Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 1528–1532. [Link]

-

Meth-Cohn, O.; Narine, B.; Tarnowski, B. A versatile new synthesis of quinolines and related fused pyridines. Part 1. The synthesis of 2-chloroquinoline-3-carbaldehydes. J. Chem. Soc., Perkin Trans. 11981 , 1520-1530. [Link]

-

PubChem. 3-Bromo-4-chloroquinoline. National Center for Biotechnology Information. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromo-3-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 4-bromo-3-chloroquinoline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile but sometimes challenging substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve optimal results in your synthetic endeavors.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by several key factors:

-

Differential Halogen Reactivity: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] This inherent difference in bond dissociation energy typically allows for selective reaction at the C4-position (bromine) over the C3-position (chlorine) under carefully controlled conditions.[1][2] The general reactivity trend for aryl halides in oxidative addition to a palladium(0) center is I > Br > OTf > Cl.[1][2]

-

Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This can sometimes lead to catalyst poisoning or the formation of inactive complexes, thereby hindering the catalytic cycle.[3][4][5]

-

Electronic Effects: The electron-withdrawing nature of the quinoline ring system can influence the rate of oxidative addition and other steps in the catalytic cycle.[5]

This guide will address how to navigate these challenges to achieve high conversion and selectivity.

Troubleshooting Guide: Low Conversion and Side Reactions

This section is formatted in a question-and-answer style to directly address common problems.

Issue 1: Low or No Conversion to the Desired Product

Question: My cross-coupling reaction with this compound is showing little to no conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a frequent issue that can typically be traced back to a few key areas: the catalyst system, reaction conditions, or the integrity of your reagents.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low conversion.

Detailed Breakdown:

-

Catalyst Activity and Choice:

-

Inactive Catalyst: The active catalytic species is typically a Pd(0) complex.[5] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient. Consider using a modern, air-stable palladium pre-catalyst (e.g., a Buchwald G3 palladacycle) which reliably generates the active Pd(0) species.[6]

-

Ligand Selection: For challenging substrates like this compound, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can stabilize the palladium center, promote the oxidative addition step, and prevent catalyst deactivation.[7] For Suzuki reactions, Pd(PPh₃)₄ or PdCl₂(dppf) are also common starting points.[3]

-

Catalyst Loading: While typically in the range of 1-5 mol%, you may need to empirically determine the optimal loading for this specific substrate.

-

-

Reaction Conditions:

-

Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed. Oxygen can lead to the formation of palladium oxides and promote undesirable side reactions like the homocoupling of boronic acids.[3]

-

Temperature: Cross-coupling reactions are often temperature-sensitive. If you are running the reaction at a lower temperature, a stepwise increase may be necessary to overcome the activation energy for the oxidative addition of the C-Br bond.

-

Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[2] The strength and solubility of the base can significantly impact the reaction rate. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is often beneficial. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is commonly required.[6]

-

-

Reagent Quality:

-

Boronic Acid Integrity: Boronic acids can undergo dehydration to form boroxines or protodeboronation, especially upon prolonged storage.[5] Using a fresh batch of the boronic acid or converting it to a more stable derivative (e.g., a pinacol ester) can be helpful.

-

Solvent Purity: Ensure your solvents are anhydrous, as water can participate in side reactions.

-

Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl)

Question: I am observing a mixture of products from the reaction at both the bromine and chlorine positions. How can I improve the selectivity for the C-Br bond?

Answer:

Achieving high selectivity for the more reactive C-Br bond over the C-Cl bond is a common goal with dihaloarene substrates. The key is to use milder reaction conditions that are sufficient to activate the C-Br bond but not the more robust C-Cl bond.

Strategies for Enhancing C-Br Selectivity:

| Parameter | Recommendation for High C-Br Selectivity | Rationale |

| Temperature | Start at a lower temperature (e.g., 60-80 °C) and slowly increase if needed. | The activation energy for C-Cl bond cleavage is higher than for C-Br. Lower temperatures will favor the kinetically preferred C-Br activation. |

| Ligand Choice | Use less electron-rich or more sterically hindered ligands initially. | Highly electron-rich ligands can facilitate the oxidative addition of the less reactive C-Cl bond. |

| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl position. | Prolonged reaction times at elevated temperatures can lead to the slower reaction at the C-Cl bond. |

| Catalyst System | For Sonogashira couplings of dihaloquinolines, the choice of ligand on the palladium catalyst can govern regioselectivity.[8] | Different ligands can modulate the electronic and steric environment of the palladium center, influencing its reactivity towards different C-X bonds. |

Issue 3: Catalyst Deactivation (Reaction Stalls)

Question: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?

Answer:

Catalyst deactivation with quinoline substrates is often due to the coordination of the quinoline nitrogen to the palladium center, which can inhibit the catalytic cycle.[3][4]

Mitigation Strategies for Catalyst Poisoning:

-

Use of Additives: In some cases, the addition of a Lewis acid can sequester the quinoline nitrogen, preventing its coordination to the palladium catalyst. For example, B(OMe)₃ has been shown to bind to Lewis basic heterocycles and restore palladium activity in Suzuki reactions.[5]

-

Ligand Design: The use of bulky phosphine ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center.

-

Substrate Modification: While a more involved approach, converting the quinoline to its N-oxide can modulate the electronic properties of the ring and prevent direct coordination of the nitrogen to the palladium.[3] This strategy has been successfully employed in Suzuki-Miyaura couplings of quinoline derivatives.[9]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction should I choose for my this compound?

A1: The choice depends on the desired bond formation:

-

For C-C bond formation with boronic acids/esters: Use the Suzuki-Miyaura coupling . It is a robust and versatile reaction with a wide tolerance for functional groups.[2]

-

For C-N bond formation with amines: The Buchwald-Hartwig amination is the method of choice.[10]

-

For C-C bond formation with terminal alkynes: The Sonogashira coupling is ideal.[7]

Q2: What is a good starting point for a Suzuki-Miyaura coupling of this compound?

A2: A reliable starting point would be:

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%).

-

Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

-

Solvent: A mixture of dioxane and water (e.g., 4:1).

-

Temperature: 80-100 °C.

-

Atmosphere: Inert (Argon or Nitrogen).

Q3: For a Buchwald-Hartwig amination, what are the key considerations?

A3: The key is the combination of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base. A good starting point is:

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) with a ligand like XPhos or SPhos (2-4 mol%).

-

Base: NaOtBu (1.5-2 equivalents).

-

Solvent: Toluene or dioxane.

-

Temperature: 90-110 °C.

Q4: Are there any special considerations for Sonogashira coupling with this substrate?

A4: Yes. In addition to the standard palladium catalyst and amine base, a copper(I) co-catalyst (e.g., CuI) is typically used.[7] However, copper-free conditions have also been developed. For dihaloquinolines, selective alkynylation at the more reactive halide is generally observed.[11][12]

Experimental Protocols

The following are representative, non-optimized protocols that should serve as a starting point for your experiments.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of haloquinolines.[13]

Reaction Setup:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Seal the vessel with a septum and evacuate and backfill with argon or nitrogen three times.

-

In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and add it to the reaction vessel under a positive flow of inert gas.

-

Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the quinoline) via syringe.

Reaction and Work-up:

-

Stir the reaction mixture at 90 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Workflow for Cross-Coupling Reactions

Caption: A generalized experimental workflow for cross-coupling reactions.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.

-

D. S. Chen, et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 486(7403), 380–384. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

-

Sigman, M. S., & Norrby, P.-O. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition, 62(15). [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Chemical Society Reviews, 40(8), 4977–4993. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... ResearchGate. [Link]

-

Beletskaya, I. P., Latyshev, G. V., Tsvetkov, A. V., & Lukashev, N. V. (2004). The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction. Russian Chemical Bulletin, 53(6), 1331–1335. [Link]

- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.

-

Zhang, Y., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 13(1), 1-11. [Link]

-

Bio, M. M., et al. (2011). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 15(4), 829–835. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Percec, V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Proceedings of the National Academy of Sciences, 113(44), 12349–12354. [Link]

-

ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

-

Szöllősi, G., & Bartók, M. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 9(11), 934. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

de Souza, A. L. F., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4166-4181. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene. BenchChem.

-

Tóth, G., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(11), 2735-2766. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Česnek, M., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(10), 1999-2003. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters, 6(12), 2003–2006. [Link]

-

De Luca, L., & Giacomelli, G. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(18), 2132–2153. [Link]

-

Yamin, B. M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Nanoparticles of Supported Palladium(II)-N2O2 Schiff Base Complex. Malaysian Journal of Chemistry, 24(2), 1-10. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

-

Asghar, M. N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(21), 5062. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]